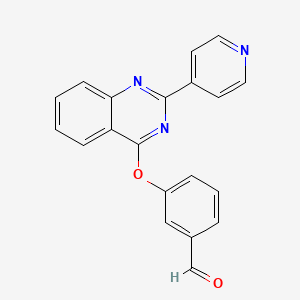

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

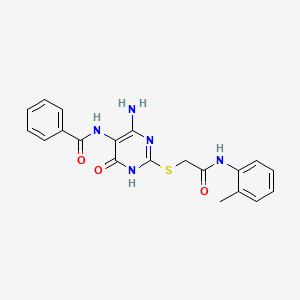

Quinazolinones are a class of organic compounds with a quinazoline core structure. They have been the subject of numerous studies due to their wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties .

Synthesis Analysis

Quinazolinones can be synthesized through various methods. One approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is noted for its good functional group tolerance and easy operation .Molecular Structure Analysis

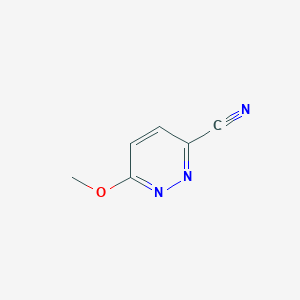

The molecular structure of quinazolinones and their derivatives can be analyzed using various techniques, including NMR spectroscopy . The structure typically consists of a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, they can react with different aldehydes to afford chalcone derivatives, which can then undergo various cyclization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. For example, the density, boiling point, melting point, and flash point can be measured .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Researchers have developed convenient methods for preparing 2-substituted quinazolines, which are crucial intermediates in synthesizing various biologically active compounds. These methods involve reactions of aldehydes with amines under mild conditions, potentially applicable to the synthesis of compounds related to "3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde" (J. V. Eynde et al., 1993).

Catalysis and Ligand Design

- The immobilization of chiral ligands onto solid supports represents a significant application in asymmetric catalysis. Research has demonstrated the efficiency of immobilizing pyridinebis(oxazoline) (pybox) ligands, which are relevant to the structural motifs in "this compound", onto silica for use in heterogeneous catalysis (A. Cornejo et al., 2004).

Material Science and Coordination Chemistry

- Polydentate analogues of 8-hydroxyquinoline, bearing structural similarities to "this compound", have been synthesized and utilized as ligands for ruthenium complexes. These complexes are studied for their redox properties and potential applications in electronic and photonic materials (Maya El Ojaimi & R. Thummel, 2011).

Antimicrobial Applications

- The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities have shown the potential of pyridine derivatives in developing new antimicrobial agents. This research indicates a broader application spectrum for compounds with a pyridine moiety, such as "this compound" (Hacer Bayrak et al., 2009).

Mecanismo De Acción

Mode of Action

Quinoline derivatives often interact with their targets by binding to them, which can inhibit the target’s function or modulate it in a specific way .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds that target the tgf-beta receptor type-1 are often involved in pathways related to cell growth and proliferation .

Pharmacokinetics

These properties can greatly affect a compound’s bioavailability and overall effectiveness .

Result of Action

Modulation of the tgf-beta receptor type-1 can have effects on cell growth and proliferation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-13-14-4-3-5-16(12-14)25-20-17-6-1-2-7-18(17)22-19(23-20)15-8-10-21-11-9-15/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBOEOKLAPDKHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)OC4=CC=CC(=C4)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2968731.png)

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2968733.png)

![3-methyl-7-(2-methylprop-2-en-1-yl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968734.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-phenoxyphenyl)amino)formamide](/img/structure/B2968735.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)